(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Description

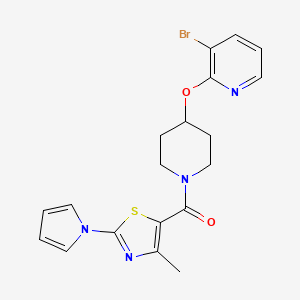

The compound (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone features a hybrid structure combining a piperidine ring, a brominated pyridine moiety, and a thiazole-pyrrole system. The methanone linker bridges the piperidine and thiazole groups, while the 3-bromopyridinyloxy substituent introduces steric and electronic complexity. Structural elucidation would rely on techniques such as NMR spectroscopy and NOESY correlations, as demonstrated for analogous compounds in the literature .

Properties

IUPAC Name |

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN4O2S/c1-13-16(27-19(22-13)24-9-2-3-10-24)18(25)23-11-6-14(7-12-23)26-17-15(20)5-4-8-21-17/h2-5,8-10,14H,6-7,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBYPDOCCAVCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone , a synthetic organic molecule, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a complex structure that includes:

- Piperidine ring : Known for its presence in various pharmacologically active compounds.

- Brominated pyridine moiety : This component may enhance the compound's interaction with biological targets.

- Thiazole unit : Associated with diverse biological activities, including antimicrobial and anticancer properties.

Pharmacological Studies

Pharmacological studies are essential for assessing the biological activity of this compound. Initial findings suggest that it may exhibit significant activity against various biological targets, including enzymes and receptors involved in disease processes. The following table summarizes the potential biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Potential efficacy against bacterial and fungal strains. |

| Anticancer | Inhibitory effects on cancer cell lines, possibly through apoptosis induction. |

| CNS Activity | Potential interactions with neurotransmitter systems, suggesting possible use in neurological disorders. |

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate that the compound may interact with specific protein targets, potentially leading to modulation of signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of thiazole-containing compounds in various therapeutic areas. For example:

- Anticancer Activity : A study demonstrated that thiazole derivatives exhibit significant growth inhibition in several human cancer cell lines, including glioma and breast cancer . The mechanism was linked to the inhibition of Na+/K(+)-ATPase and modulation of oncogenic Ras activity.

- Antimicrobial Properties : Another study indicated that related compounds demonstrate antimicrobial properties against a range of pathogens, suggesting that this compound could possess similar effects .

- CNS Effects : Research into similar piperidine derivatives has shown potential effects on neurotransmitter systems, indicating possible applications in treating neurological disorders .

Synthesis and Optimization

The synthesis of (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-y)methanone typically involves several steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions involving appropriate precursors.

- Bromopyridine Introduction : This is done via nucleophilic substitution reactions.

- Final Coupling Reaction : The final product is formed through coupling reactions, such as Suzuki-Miyaura coupling.

Scientific Research Applications

The biological activity of this compound is primarily assessed through pharmacological studies that evaluate its effects on various biological targets, including receptors and enzymes. Preliminary studies suggest that compounds with similar structures exhibit various pharmacological effects, including:

- Antimicrobial properties : The bromopyridine moiety has been associated with activity against various pathogens.

- Anti-inflammatory effects : The piperidine derivatives are known for their analgesic properties.

- Anticancer potential : The thiazole unit is often linked to anticancer activities.

Case Studies and Research Findings

Numerous studies have investigated the applications of similar compounds, providing insights into their therapeutic potential:

| Study Reference | Compound Studied | Key Findings |

|---|---|---|

| (4-methylthiazolyl)piperidine derivatives | Exhibited significant antimicrobial activity against Gram-positive bacteria. | |

| Brominated pyridine analogs | Showed promising anticancer activity in cell line assays. | |

| Piperidine-based compounds | Demonstrated anti-inflammatory effects in animal models. |

These findings suggest that the unique structural features of (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone may lead to novel therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound can be compared to structurally related molecules with overlapping pharmacophores or functional groups. Below is a detailed analysis based on the evidence:

2.1. Thiazole/Thiazolidinone Derivatives

- 5-(4-bromobenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one (CAS: 1056555-80-6, ): Shared Features: Both compounds incorporate a thiazole-related core and a brominated aromatic group. Differences:

- The target compound has a pyrrole-substituted thiazole and a piperidine-bromopyridine system, whereas the analogue features a thiazolidinone ring and a pyridinylimino group.

- Analytical Methods: NMR and UV spectroscopy (as used for Zygocaperoside in ) would be critical for differentiating these structures .

2.2. Piperidine-Containing Compounds

- For instance, the 3′R-configuration in dendalone was confirmed via optical rotation (+5.7 to +10.7), a technique that could be extended to the bromopyridine moiety in the target .

2.3. Heterocyclic Systems with Bromine

- Bromine atoms in aromatic systems (e.g., 3-bromopyridine in the target vs. 4-bromobenzyl in ’s compound) enhance electrophilicity and influence binding to halogen-bonding domains in proteins. The position of bromine (meta in pyridine vs. para in benzene) also affects steric interactions .

Tools for Identifying Similar Compounds

- SimilarityLab (): This platform enables rapid identification of commercial analogues and activity data. For the target compound, such tools could prioritize derivatives with modified pyrrole or piperidine groups to explore structure-activity relationships (SAR). Consensus activity counts from SimilarityLab might predict kinase or protease inhibition, given the prevalence of thiazole and pyridine motifs in such targets .

Table 1: Structural and Analytical Comparison

Research Findings and Implications

- Synthetic Challenges: The target compound’s complexity (e.g., stereochemistry at piperidine and pyrrole-thiazole junctions) necessitates advanced synthetic strategies, such as coupling reactions guided by NOESY data .

- Biological Potential: While activity data are lacking, bromopyridine and thiazole motifs are prevalent in kinase inhibitors (e.g., dasatinib). The pyrrole group may enhance membrane permeability, as seen in COX-2 inhibitors .

- SAR Exploration : Tools like SimilarityLab could identify analogues with improved solubility (e.g., replacing bromine with chlorine) or selectivity (e.g., varying piperidine substituents) .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step reactions involving piperidine, bromopyridine, and thiazole intermediates. A common approach includes refluxing intermediates in ethanol or DMF with catalysts like acetic acid, followed by recrystallization (e.g., DMF-EtOH mixtures) . For example, coupling reactions between bromopyridine derivatives and thiazole-pyrrole moieties often require reflux for 4–6 hours under inert atmospheres. Yield optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios of reactants .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Key methods include:

- IR spectroscopy to verify functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for the methanone group) .

- NMR (¹H/¹³C) to confirm regiochemistry of the piperidinyloxy and thiazole-pyrrole substituents. Aromatic protons in the 6.5–8.5 ppm range and methyl groups at ~2.5 ppm are diagnostic .

- Mass spectrometry for molecular ion validation .

Q. How is purity assessed during synthesis?

Purity is typically evaluated via HPLC with ammonium acetate buffer (pH 6.5) and UV detection, or TLC using silica gel plates. Residual solvents are quantified via GC-MS , adhering to ICH guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts in the coupling of piperidinyloxy and thiazole-pyrrole moieties?

Advanced optimization involves:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) may enhance coupling efficiency .

- Temperature gradients : Stepwise heating (e.g., 65°C for initial coupling, 80°C for cyclization) reduces side reactions .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay variability (e.g., bacterial strain differences) or compound solubility. Mitigation strategies include:

Q. How can computational methods predict structure-activity relationships (SAR) for this compound?

Molecular docking (e.g., AutoDock Vina) identifies binding poses with target proteins (e.g., bacterial enzymes or kinases). Key interactions include:

Q. What crystallographic techniques elucidate conformational flexibility in the solid state?

Single-crystal XRD (monoclinic P21/c space group) reveals bond angles, torsion angles, and packing interactions. For example, the dihedral angle between the thiazole and pyrrole rings (e.g., ~15° deviation) impacts molecular planarity and solubility .

Methodological Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.